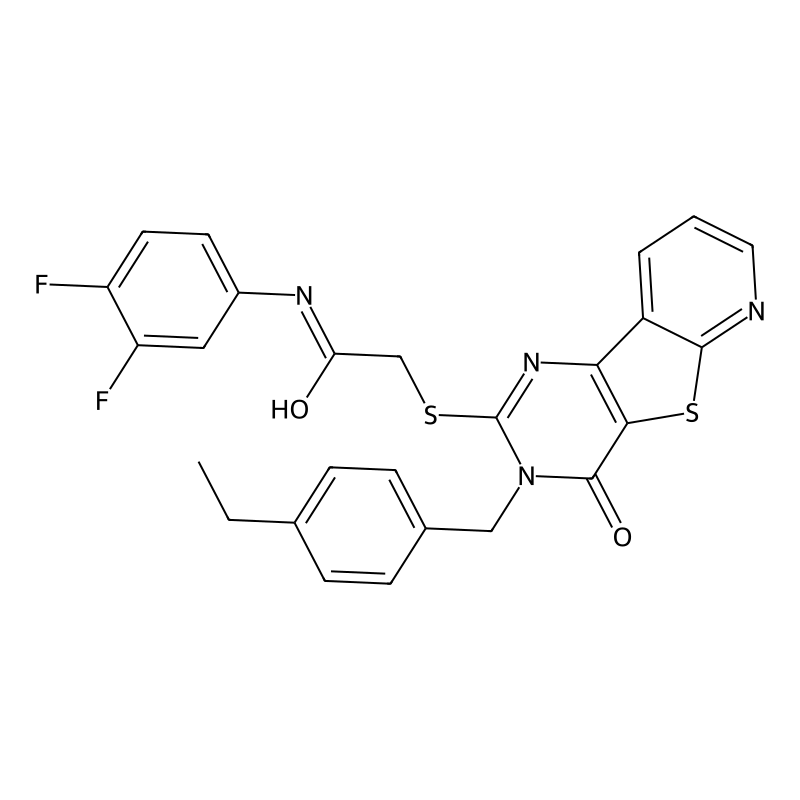

N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a complex organic compound characterized by its unique structure and potential biological activities. The compound features a difluorophenyl group and a triazatricyclo framework, which contribute to its chemical properties and biological interactions. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the realm of pharmacology. Its structural components may enhance its interaction with biological targets such as enzymes or receptors involved in disease pathways. The presence of the difluorophenyl moiety is known to influence the lipophilicity and metabolic stability of compounds, potentially leading to improved efficacy in therapeutic applications.

The synthesis of N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide typically involves multi-step synthetic routes that include:

- Formation of the Triazatricyclo Core: This step may involve cyclization reactions using appropriate precursors.

- Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution techniques.

- Amidation Reaction: The final step involves coupling the synthesized intermediates with acetic acid derivatives to form the amide bond.

This compound has potential applications in medicinal chemistry as a lead compound for drug development targeting various diseases. Its unique structural features may allow it to interact with specific biological targets effectively, making it a candidate for further investigation in therapeutic contexts.

Interaction studies are crucial for understanding how N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide interacts with biomolecules. Techniques such as molecular docking simulations and binding affinity assays can elucidate its mechanism of action and help identify potential off-target effects.

N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide shares structural similarities with several other compounds that also contain difluorophenyl groups or triazole-like structures:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-fluorophenyl)-2-{[5-(methyl)-6-thio-pyrimidin-4-YL]}acetamide | Contains a fluorophenyl group | Antitumor activity |

| 5-(4-fluorophenyl)-6-methylthio-pyrimidine | Similar triazole-like structure | Antiviral properties |

| 3-(difluoromethyl)-1H-pyrazole | Difluoromethyl group | Potential anti-inflammatory effects |

These compounds highlight the uniqueness of N-(3,4-difluorophenyl)-2-[...], particularly its complex triazatricyclo framework which may confer distinct biological properties that warrant further exploration in drug development contexts.